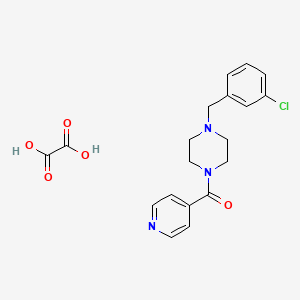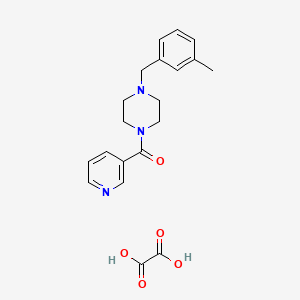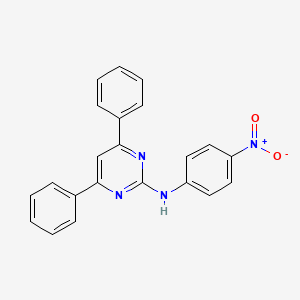![molecular formula C23H23N3O4 B5103981 3-{[1-(3-furoyl)-4-piperidinyl]oxy}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5103981.png)
3-{[1-(3-furoyl)-4-piperidinyl]oxy}-N-(3-pyridinylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[1-(3-furoyl)-4-piperidinyl]oxy}-N-(3-pyridinylmethyl)benzamide, commonly known as FPBA, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the metabolism of endocannabinoids. The inhibition of FAAH by FPBA has been shown to have a number of potential applications in various fields of research, including neuroscience, pharmacology, and drug development.
Mécanisme D'action
The mechanism of action of FPBA involves the inhibition of 3-{[1-(3-furoyl)-4-piperidinyl]oxy}-N-(3-pyridinylmethyl)benzamide, which is an enzyme that breaks down endocannabinoids. By inhibiting 3-{[1-(3-furoyl)-4-piperidinyl]oxy}-N-(3-pyridinylmethyl)benzamide, FPBA increases the levels of endocannabinoids in the body, which can have a number of physiological effects. Endocannabinoids are known to play a role in regulating pain, mood, and appetite, among other things.
Biochemical and Physiological Effects:
The inhibition of 3-{[1-(3-furoyl)-4-piperidinyl]oxy}-N-(3-pyridinylmethyl)benzamide by FPBA has been shown to have a number of physiological effects. In animal studies, FPBA has been shown to increase levels of endocannabinoids, which can lead to decreased pain sensitivity, improved mood, and increased appetite. In addition, FPBA has been shown to have anti-inflammatory effects, which may make it a potential candidate for the treatment of inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using FPBA in laboratory experiments is its potency and selectivity as an 3-{[1-(3-furoyl)-4-piperidinyl]oxy}-N-(3-pyridinylmethyl)benzamide inhibitor. This makes it a useful tool for studying the role of endocannabinoids in various physiological processes. However, one of the limitations of using FPBA is its complex synthesis method, which may make it difficult to obtain in large quantities. In addition, the effects of FPBA on endocannabinoid levels may be influenced by other factors, such as diet and stress, which may complicate the interpretation of experimental results.
Orientations Futures
There are a number of potential future directions for research on FPBA. One area of interest is the potential use of FPBA in the treatment of neurological disorders such as depression, anxiety, and chronic pain. In addition, further studies are needed to fully understand the physiological effects of FPBA and its potential applications in other fields of research, such as pharmacology and drug development. Finally, the development of new and improved synthesis methods for FPBA may make it a more accessible tool for scientific research.
Méthodes De Synthèse
The synthesis of FPBA involves several steps, including the reaction of 4-piperidone with furfurylamine to form the intermediate 1-(3-furoyl)-4-piperidinone. This intermediate is then reacted with 3-(bromomethyl)pyridine to form the final product, FPBA. The synthesis of FPBA is a complex process that requires expertise in organic chemistry and specialized equipment.
Applications De Recherche Scientifique
FPBA has been extensively studied for its potential use in scientific research. The inhibition of 3-{[1-(3-furoyl)-4-piperidinyl]oxy}-N-(3-pyridinylmethyl)benzamide by FPBA has been shown to have a number of potential applications in various fields of research, including neuroscience, pharmacology, and drug development. In neuroscience, FPBA has been shown to increase levels of endocannabinoids, which are molecules that play a crucial role in regulating pain, mood, and appetite. This makes FPBA a potential candidate for the treatment of neurological disorders such as depression, anxiety, and chronic pain.
Propriétés
IUPAC Name |
3-[1-(furan-3-carbonyl)piperidin-4-yl]oxy-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c27-22(25-15-17-3-2-9-24-14-17)18-4-1-5-21(13-18)30-20-6-10-26(11-7-20)23(28)19-8-12-29-16-19/h1-5,8-9,12-14,16,20H,6-7,10-11,15H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZFJQPDSMVRGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC(=C2)C(=O)NCC3=CN=CC=C3)C(=O)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-4-(2,4-dimethylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5103906.png)
![3-[(2-fluorophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5103907.png)

![N~1~-(2-methoxyethyl)-N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5103916.png)

![3-[(2-furylmethyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5103948.png)

![4-{[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B5103962.png)
![1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-thienylmethyl)-1,4-diazepane](/img/structure/B5103969.png)
![N-[1-(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5103974.png)
![6-(4-benzyl-1-piperidinyl)-N-(2,3-dimethylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5103975.png)
![1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B5103988.png)
![N-[4-(aminosulfonyl)phenyl]-10H-phenothiazine-10-carboxamide](/img/structure/B5103989.png)
![2-(4-ethylphenyl)-1-[2-(1-piperidinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5104002.png)